molecular formula C14H12N2O3S B11420313 3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole CAS No. 378773-34-3

3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole

Cat. No.: B11420313
CAS No.: 378773-34-3
M. Wt: 288.32 g/mol
InChI Key: QVNVLXWIMKMRFP-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, fused with a thiophene ring and a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the thiophene ring, which may affect its chemical and biological properties.

    5-(thiophen-2-yl)-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of both the dimethoxyphenyl and thiophene groups in 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole makes it unique, as it combines the properties of both moieties. This dual functionality can enhance its reactivity and broaden its range of applications in scientific research and industry.

Properties

CAS No.

378773-34-3

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C14H12N2O3S/c1-17-10-6-5-9(8-11(10)18-2)13-15-14(19-16-13)12-4-3-7-20-12/h3-8H,1-2H3

InChI Key

QVNVLXWIMKMRFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CS3)OC

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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